N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
Description
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide is a complex organic compound that features both indole and isochromene moieties These structural elements are often found in bioactive molecules, making this compound of significant interest in medicinal chemistry and pharmacology
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(24)23-10-8-16-12-17(6-7-19(16)23)22-21(25)13-20-18-5-3-2-4-15(18)9-11-26-20/h2-7,12,20H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJHNJSBQKBRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC3C4=CC=CC=C4CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor such as 2-nitrotoluene, the indole ring can be constructed via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom.
Construction of the Isochromene Ring: The isochromene ring can be synthesized from a suitable precursor such as salicylaldehyde, which undergoes cyclization with an appropriate reagent like ethyl acetoacetate under acidic conditions.
Coupling Reaction: Finally, the indole and isochromene derivatives are coupled through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isochromene rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like FeCl₃.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s structural similarity to natural products makes it a valuable tool for studying enzyme interactions and metabolic pathways. It can serve as a probe to investigate the function of specific proteins or enzymes.
Medicine
Medicinally, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Its dual aromatic systems could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The isochromene ring may interact with other aromatic-binding sites, potentially inhibiting or modulating the activity of enzymes involved in oxidative stress or inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-2,3-dihydroindol-5-yl)acetamide: Lacks the isochromene ring, making it less complex and potentially less versatile in biological interactions.
2-(3,4-dihydro-1H-isochromen-1-yl)acetamide: Lacks the indole moiety, which may reduce its ability to interact with tryptophan-binding proteins.
Uniqueness
The combination of indole and isochromene rings in N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide provides a unique structural framework that can engage in diverse chemical and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
